Diethylstilbestrol dibutyrate

Description

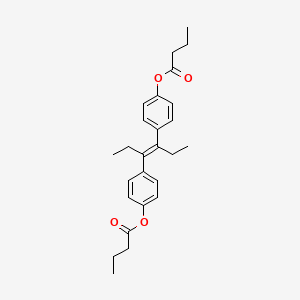

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen with a well-documented history of therapeutic and adverse effects, including carcinogenicity . Diethylstilbestrol dibutyrate, an ester derivative of DES, is hypothesized to exhibit modified pharmacokinetic properties due to the addition of butyrate groups. Esterification typically enhances lipid solubility, prolonging systemic release and altering metabolic pathways compared to the parent compound .

Properties

Molecular Formula |

C26H32O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

[4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate |

InChI |

InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+ |

InChI Key |

IANCUNCADYBCIL-WCWDXBQESA-N |

Isomeric SMILES |

CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC |

Origin of Product |

United States |

Chemical Reactions Analysis

Diethylstilbestrol dibutyrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.

Reduction: Reduction reactions can convert this compound back to its parent compound, diethylstilbestrol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethylstilbestrol dibutyrate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.

Medicine: Historically, diethylstilbestrol derivatives were used in hormone therapy and cancer treatment.

Mechanism of Action

Diethylstilbestrol dibutyrate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The compound’s mechanism of action involves the modulation of various molecular pathways, including those related to cell proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylstilbestrol Esters

DES derivatives, such as DES dipropionate (CAS 130-80-3), are used in pharmaceuticals for their sustained estrogenic activity. Key comparisons include:

- Receptor Binding : DES exhibits high affinity for estrogen receptors (ERα and ERβ), with a dissociation constant (Kd) of 0.1 nM for ERα and 0.4 nM for ERβ . Esters like DES dibutyrate likely retain this affinity but may show delayed activation due to esterase-dependent hydrolysis.

- Pharmacokinetics: Longer-chain esters (e.g., dibutyrate vs.

Table 1: DES and Its Esters

*Inferred properties based on structural analogs.

Other Dibutyrate-Containing Compounds

Dibutyrate esters vary widely in application, from biochemical probes to industrial plasticizers:

Phorbol 12,13-Dibutyrate (CAS 37558-16-6)

- Function : Activates protein kinase C (PKC) in research settings .

- Structural Contrast : Unlike DES derivatives, phorbol esters are tumor promoters but share the dibutyrate group, which enhances membrane permeability.

Dibutyl Phthalate (DBP) (CAS 84-74-2)

- Safety : Classified as a reproductive toxin; distinct from DES derivatives in mechanism and toxicity .

Fluorescein Dibutyrate (CAS 7298-65-9)

- Application : Fluorescent substrate hydrolyzed by esterases to release fluorescein; used in enzymatic assays .

Ethylene Glycol Dibutyrate (CAS 105-72-6)

- Properties : Soluble in organic solvents; used in polymer research .

- Contrast : Lacks biological activity, emphasizing the diversity of dibutyrate applications .

Table 2: Comparison of Dibutyrate Compounds

Key Research Findings

- Receptor Specificity : DES and its esters bind ERα and ERβ with high affinity, but tissue distribution varies (e.g., ERα in uterus, ERβ in prostate) .

- Safety Profile: DES is carcinogenic, necessitating stringent handling (e.g., HEPA filtration, PPE) . In contrast, DBP toxicity relates to endocrine disruption .

- Esterase Activation : Compounds like fluorescein dibutyrate rely on esterase hydrolysis, suggesting DES dibutyrate may act as a prodrug .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Diethylstilbestrol dibutyrate in laboratory settings?

- Methodological Answer :

- Use a Class I, Type B biological safety hood during preparation and handling to minimize aerosol exposure.

- Employ wet cleaning methods or vacuums with HEPA filters to avoid dust dispersion; dry sweeping is prohibited .

- Adhere to OSHA’s PPE standards (29 CFR 1910.132), including gloves, lab coats, and eye protection. Conduct regular training on equipment use and hazard mitigation .

Q. How is this compound synthesized and characterized for research applications?

- Methodological Answer :

- Synthesis : Esterification of Diethylstilbestrol (DES) with butyric anhydride under controlled acidic conditions. Purify via recrystallization or chromatography.

- Characterization : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry to verify molecular weight. Stability studies should include pH and temperature variations .

Q. What experimental models are suitable for studying the estrogenic activity of this compound?

- Methodological Answer :

- In vitro : Estrogen receptor (ER) binding assays (e.g., competitive binding with radiolabeled estradiol) in MCF-7 breast cancer cells.

- In vivo : Rodent models (e.g., uterotrophic assays) to assess tissue proliferation. Include controls for endogenous hormone interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in cardiovascular toxicity data from clinical trials involving this compound?

- Methodological Answer :

- Perform meta-analysis of historical trials (e.g., EORTC 30761/30762) to identify confounding variables like dosage (1–3 mg/day vs. higher doses) or patient comorbidities.

- Use multivariate regression to adjust for age, pre-existing cardiovascular conditions, and concurrent therapies. Validate findings with preclinical models (e.g., isolated vascular smooth muscle assays) .

Q. What strategies optimize the design of comparative efficacy studies between this compound and next-generation anti-androgens?

- Methodological Answer :

- Randomized Phase III Trials : Stratify patients by cancer stage (e.g., castration-resistant vs. hormone-sensitive) and prior therapies.

- Endpoints : Include progression-free survival, PSA levels, and toxicity profiles (e.g., thromboembolic events).

- Blinding : Double-blind protocols with placebo or active comparators (e.g., enzalutamide) to reduce bias .

Q. How does esterification of DES to its dibutyrate form influence pharmacokinetics and bioactivity?

- Methodological Answer :

- Lipophilicity Assessment : Compare logP values of DES and its dibutyrate form via shake-flask or HPLC methods.

- Metabolic Stability : Incubate with liver microsomes to measure hydrolysis rates. Use LC-MS/MS to quantify free DES and metabolites in plasma.

- Bioactivity Correlation : Test receptor affinity (ERα/ERβ) and cellular uptake in parallel with pharmacokinetic profiling .

Q. What methodologies are effective for analyzing long-term epigenetic effects of this compound exposure?

- Methodological Answer :

- Animal Models : Expose transgenerational rodent cohorts to DES dibutyrate; track DNA methylation (e.g., bisulfite sequencing) and histone modifications in reproductive tissues.

- In Silico Analysis : Use tools like MethPrimer to predict CpG island alterations. Cross-reference with DES-associated carcinogenesis databases .

Notes on Data Interpretation

- Contradictory Outcomes : For cardiovascular toxicity, distinguish between acute (e.g., hypertension) and chronic (e.g., atherosclerosis) effects. Dose escalation studies in primates may clarify thresholds .

- Molecular Modifications : Structural analogs (e.g., phorbol dibutyrate in PKC studies) highlight the role of ester groups in altering target affinity and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.